Crucial Role of the 4-Methoxy Group: Potency Advantage Over 4-Hydroxy and 4-Propoxy Quinazoline Analogs
In a structure-activity relationship (SAR) study of a series of 4-substituted quinazoline analogs, the 4-methoxy derivative (Entry 1) exhibited a target potency IC50 of 4.2 µM, whereas the corresponding 4-hydroxy analog (Entry 2) was completely inactive [1]. Furthermore, the 4-propoxy analog (Entry 3) showed a >7-fold reduction in potency with an IC50 of 30.0 µM [1]. This demonstrates that the 4-methoxy group is optimal within this series for maintaining target engagement, as smaller or larger substituents lead to a significant or complete loss of activity.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.2 µM (SKexp assay) |
| Comparator Or Baseline | 4-Hydroxy analog (IC50 = inactive); 4-Propoxy analog (IC50 = 30.0 µM) |
| Quantified Difference | Target compound is >7x more potent than 4-propoxy analog; 4-hydroxy analog is inactive. |
| Conditions | Cellular SKexp assay for target potency (NIH Molecular Libraries Program Probe Report) |
Why This Matters
This data provides direct, quantitative justification for sourcing the specific 4-methoxy derivative over the more common 4-hydroxy or 4-propoxy quinazoline building blocks, as alternative substitutions lead to demonstrably inferior or non-existent target inhibition.
- [1] NIH Molecular Libraries Program. (2010). Probe Reports: SAR Analysis and Properties of 4-substituted Quinazoline Analogues. View Source
